molecular formula C17H13Cl2N3O B2404259 5-chloro-N-(2-chlorobenzyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1441050-74-3

5-chloro-N-(2-chlorobenzyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2404259
CAS RN: 1441050-74-3
M. Wt: 346.21
InChI Key: UDQPBDCSPIANDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-chlorobenzyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound with the empirical formula C12H10Cl2N2 . It is a solid substance . The compound is part of a collection of unique chemicals provided for early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClC1=CC=CC=C1CNC(N=C2)=CC=C2Cl . The InChI representation is 1S/C12H10Cl2N2/c13-10-5-6-12(16-8-10)15-7-9-3-1-2-4-11(9)14/h1-6,8H,7H2,(H,15,16) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 253.13 . It is a solid substance .

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis and Antimycobacterial Activity : A study by Zítko et al. (2013) discussed the synthesis of a series of 5-chloro-N-phenylpyrazine-2-carboxamides, which are structurally related to 5-chloro-N-(2-chlorobenzyl)-1-phenyl-1H-pyrazole-4-carboxamide. These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis and other strains. The study found that most compounds showed significant activity against M. tuberculosis, with some derivatives exhibiting minimal inhibitory concentrations (MICs) in the range of 1.56–6.25 µg/mL. The research highlights the potential of these compounds in developing new antimycobacterial agents (Zítko et al., 2013).

  • Structural Analysis of Pyrazole Derivatives : In another study, Iulek et al. (1993) analyzed the crystal structure of 5-chloro-3-methyl-1-phenyl-4-pyrazolesulphonamide, a compound with a similar core structure. The analysis revealed that the phenyl and pyrazole rings are planar, forming a dihedral angle of 54.4 degrees. This structural information could be valuable for understanding the molecular interactions and stability of related compounds like this compound (Iulek et al., 1993).

Potential Biological Activities

  • Cytotoxicity and Anticancer Potential : Hassan et al. (2014) synthesized a series of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research suggests the potential of these compounds, which are structurally related to this compound, in anticancer applications (Hassan et al., 2014).

  • Antimicrobial and Anti-Inflammatory Activities : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, and evaluated them for their anticancer and anti-5-lipoxygenase activities. The study demonstrated that some derivatives exhibited significant biological activities, suggesting the potential of structurally related compounds for antimicrobial and anti-inflammatory applications (Rahmouni et al., 2016).

properties

IUPAC Name

5-chloro-N-[(2-chlorophenyl)methyl]-1-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O/c18-15-9-5-4-6-12(15)10-20-17(23)14-11-21-22(16(14)19)13-7-2-1-3-8-13/h1-9,11H,10H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQPBDCSPIANDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NCC3=CC=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.